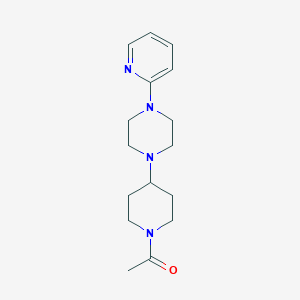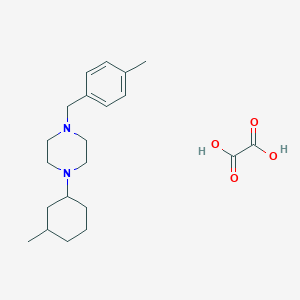
1-(1-acetyl-4-piperidinyl)-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-acetyl-4-piperidinyl)-4-(2-pyridinyl)piperazine, commonly known as APPIP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. APPIP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, physiological effects, and biochemical properties.
作用機序
The mechanism of action of APPIP is not fully understood, but it is believed to act as a dopamine and serotonin receptor agonist. APPIP may also affect the release and reuptake of these neurotransmitters, leading to changes in their concentration in the brain. The exact mechanism of action of APPIP is still under investigation.
Biochemical and Physiological Effects:
APPIP has been shown to have various biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and changes in brain activity. APPIP has also been shown to have anxiolytic and antidepressant effects in animal models. However, more research is needed to fully understand the biochemical and physiological effects of APPIP.
実験室実験の利点と制限
APPIP has several advantages for lab experiments, including its availability, stability, and ease of synthesis. However, APPIP also has some limitations, including its potential toxicity, the need for careful handling, and the need for further research to fully understand its effects.
将来の方向性
There are several future directions for research on APPIP, including further investigation of its mechanism of action, its potential therapeutic applications, and its effects on different neurotransmitter systems. Additionally, more research is needed to fully understand the biochemical and physiological effects of APPIP, as well as its potential toxicity and safety profile. Overall, APPIP has significant potential for further research and development in the field of neuroscience and pharmacology.
合成法
APPIP can be synthesized through several methods, including the reaction of piperazine with acetyl chloride and 2-pyridinecarboxaldehyde. Other methods involve the use of different reagents, solvents, and catalysts. The synthesis of APPIP requires careful attention to the reaction conditions, as the yield and purity of the final product can be affected by various factors.
科学的研究の応用
APPIP has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. APPIP has also been studied for its effects on the central nervous system, particularly its interaction with dopamine and serotonin receptors. Recent studies have also suggested that APPIP may have potential applications in the treatment of drug addiction and withdrawal symptoms.
特性
IUPAC Name |
1-[4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-14(21)18-8-5-15(6-9-18)19-10-12-20(13-11-19)16-4-2-3-7-17-16/h2-4,7,15H,5-6,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZVEWUXHHRHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Pyridin-2-ylpiperazin-1-yl)piperidin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-acetyl-4-methyl-2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5144886.png)

![2-(4-butoxyphenyl)-5-(4-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5144893.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide](/img/structure/B5144898.png)
![2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5144902.png)
![2-methyl-5-{4-[3-(5-methyl-2-furyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5144918.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5144923.png)
![4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5144931.png)
![N-(1-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5144934.png)
![4-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl][2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B5144949.png)

![(3S*,4S*)-3-hydroxy-4-[4-(3-methoxyphenyl)-3-oxo-1-piperazinyl]-N-(2-methylphenyl)-1-pyrrolidinecarboxamide](/img/structure/B5144979.png)
![N-[4-(N-{[2-(2-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5144984.png)
![4-({[4-(diethylamino)phenyl]imino}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5144986.png)